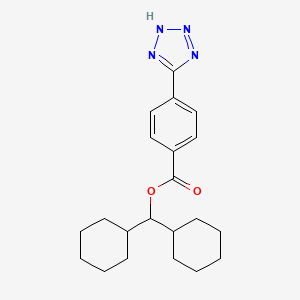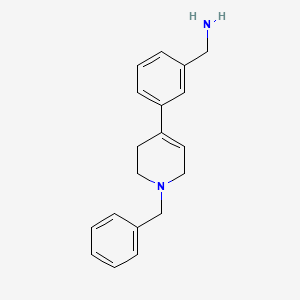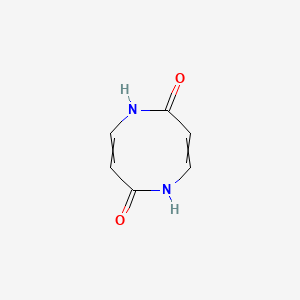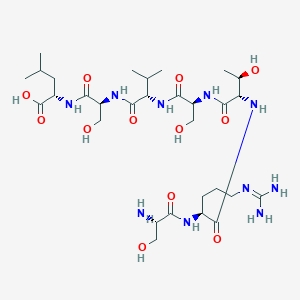![molecular formula C44H30 B12531555 9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene CAS No. 741255-74-3](/img/structure/B12531555.png)
9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene is a complex organic compound that belongs to the family of anthracene-based derivatives. These compounds are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene typically involves Suzuki or Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The process involves the coupling of anthracene derivatives with appropriate phenyl and naphthyl groups . Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher efficiency and consistency.
Análisis De Reacciones Químicas
9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like bromine or nitric acid.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used in the study of photophysical properties and as a building block for more complex organic molecules.
Biology: Its unique structure allows it to be used in the development of fluorescent probes for biological imaging.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to interact with various biological molecules.
Mecanismo De Acción
The mechanism of action of 9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it useful in various applications such as OLEDs and biological imaging .
Comparación Con Compuestos Similares
Similar compounds include:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Compared to these compounds, 9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene exhibits higher thermal stability and a larger Stokes shift, making it more suitable for applications requiring high stability and specific photophysical properties .
Propiedades
Número CAS |
741255-74-3 |
|---|---|
Fórmula molecular |
C44H30 |
Peso molecular |
558.7 g/mol |
Nombre IUPAC |
9-[4-(2,2-diphenylethenyl)phenyl]-10-naphthalen-1-ylanthracene |
InChI |
InChI=1S/C44H30/c1-3-14-33(15-4-1)42(34-16-5-2-6-17-34)30-31-26-28-35(29-27-31)43-38-21-9-11-23-40(38)44(41-24-12-10-22-39(41)43)37-25-13-19-32-18-7-8-20-36(32)37/h1-30H |
Clave InChI |
MCIYDWJDNQEWOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B12531488.png)
![(1R,4S,7S,8S)-7,8-Bis(benzyloxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12531496.png)

![2-{(E)-[(2-Methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12531505.png)

![Benzamide, N-[5-cyano-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12531528.png)

![3-(tert-Butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12531537.png)




